2-Phenyl-1H-benzoimidazol-5-ylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

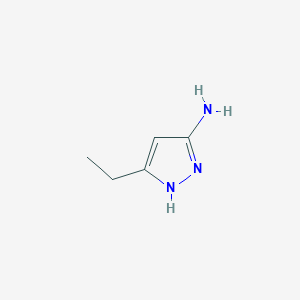

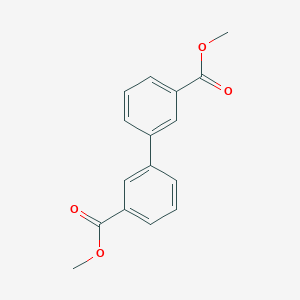

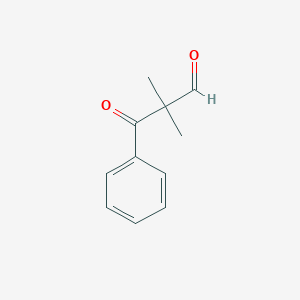

2-Phenyl-1H-benzoimidazol-5-ylamine is a chemical compound with the molecular formula C13H11N3 . It has a molecular weight of 209.25 g/mol . The IUPAC name for this compound is 2-phenyl-3H-benzimidazol-5-amine .

Molecular Structure Analysis

The molecular structure of 2-Phenyl-1H-benzoimidazol-5-ylamine consists of a benzimidazole core with a phenyl group attached . The InChI representation of the molecule isInChI=1S/C13H11N3/c14-10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9/h1-8H,14H2,(H,15,16) . Physical And Chemical Properties Analysis

The compound has a molecular weight of 209.25 g/mol, an XLogP3 of 2.6, and a topological polar surface area of 54.7 Ų . It has two hydrogen bond donors and two hydrogen bond acceptors . The exact mass and monoisotopic mass of the compound are both 209.095297364 g/mol .Applications De Recherche Scientifique

Anticancer Agents

- Summary of Application : 2-Phenyl-1H-benzoimidazole derivatives have been studied for their potential as anticancer agents . They have been synthesized and tested against human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines .

- Methods of Application : The compounds were synthesized by reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild conditions . The structure of all obtained compounds was identified by FTIR, NMR, and HRMS .

- Results or Outcomes : The SAR analysis showed that the presence of a methyl group at the 5 (6)-position on the benzimidazole scaffold and the presence of electron-donating groups (OH, OMe, –NMe 2, –O–CH 2 –C 6 H 5) significantly increased the anticancer activity . The compounds 2f and 2g displayed significant anticancer activity on both A549 and PC3 cell lines .

Antiviral Agents

- Summary of Application : Benzimidazole derivatives, including 2-Phenyl-1H-benzoimidazole, have been studied for their potential as antiviral agents . They have shown promise in inhibiting the replication of various viruses.

- Methods of Application : The compounds are typically synthesized in a laboratory setting and then tested in vitro against various viral strains .

- Results or Outcomes : While specific results vary depending on the virus and the specific derivative being tested, some benzimidazole derivatives have shown significant antiviral activity .

Antifungal Agents

- Summary of Application : Some benzimidazole derivatives have been used as antifungal agents . They can inhibit the growth of various types of fungi.

- Methods of Application : Similar to the antiviral application, these compounds are synthesized in a lab and then tested against various fungal strains .

- Results or Outcomes : The effectiveness of these compounds as antifungal agents varies, but some have shown significant antifungal activity .

Green Catalysts

- Summary of Application : Sucrose, a green and biodegradable catalyst, has been used for the synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives .

- Methods of Application : The reaction occurs between o-phenylenediamine and arylaldehydes under optimal experimental conditions .

- Results or Outcomes : The kinetic results confirmed the proposed mechanism and showed the first and second steps could be a rate-determining step (RDS) .

Anti-HIV Agents

- Summary of Application : Benzimidazole derivatives, including 2-Phenyl-1H-benzoimidazole, have been studied for their potential as anti-HIV agents . They have shown promise in inhibiting the replication of the HIV virus.

- Methods of Application : The compounds are typically synthesized in a laboratory setting and then tested in vitro against various HIV strains .

- Results or Outcomes : While specific results vary depending on the HIV strain and the specific derivative being tested, some benzimidazole derivatives have shown significant anti-HIV activity .

Anti-Convulsant Agents

- Summary of Application : Some benzimidazole derivatives have been used as anti-convulsant agents . They can inhibit the convulsions or seizures.

- Methods of Application : Similar to the anti-HIV application, these compounds are synthesized in a lab and then tested against various convulsion models .

- Results or Outcomes : The effectiveness of these compounds as anti-convulsant agents varies, but some have shown significant anti-convulsant activity .

Propriétés

IUPAC Name |

2-phenyl-3H-benzimidazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3/c14-10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9/h1-8H,14H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEWWXWMKZVSLFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20324992 |

Source

|

| Record name | 2-Phenyl-1H-benzoimidazol-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20324992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenyl-1H-benzoimidazol-5-ylamine | |

CAS RN |

1767-25-5 |

Source

|

| Record name | 1767-25-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408146 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenyl-1H-benzoimidazol-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20324992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[Bis(2-chloroethyl)aminomethyl]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B167555.png)

![7-Methyl-2-fluorobenz[a]anthracene](/img/structure/B167556.png)

![Acetic acid, mercapto-, 2-ethyl-2-[[(mercaptoacetyl)oxy]methyl]-1,3-propanediyl ester](/img/structure/B167568.png)